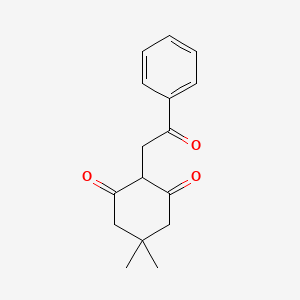
5,5-Dimethyl-2-(2-oxo-2-phenylethyl)cyclohexane-1,3-dione
Vue d'ensemble
Description
5,5-Dimethyl-2-(2-oxo-2-phenylethyl)cyclohexane-1,3-dione is a derivative of cyclohexane-1,3-dione, commonly known as dimedone. This compound is characterized by the presence of two methyl groups at the fifth position and a phenylethyl group at the second position of the cyclohexane ring. The compound is related to dimedone, which is known for its applications in organic synthesis, particularly as a protecting agent for amino groups in peptide synthesis .
Synthesis Analysis
The synthesis of related compounds involves the reaction of cyclohexane-1,3-dione derivatives with various reagents. For instance, the reaction of dimedone with amino-acid "active" esters leads to the formation of optically pure enamine derivatives . Additionally, the generation of 5,6-dimethylene-2-cyclohexene-1,4-dione from 1,2,3,6-tetrahydrobenzocyclobutene-3,6-dione through thermal ring opening at 140°C indicates the potential for synthesizing complex structures from simpler cyclohexane-1,3-dione derivatives .
Molecular Structure Analysis
The molecular structure of cyclohexane-1,3-dione derivatives can be complex, as evidenced by the crystal structure analysis of 3-(4-bromophenyl)-6,7-dihydro-2-hydroxyiminobenzofuran-4(5H)-one, a related compound. This structure was resolved into pure syn- and anti-forms and showed evidence of intermolecular hydrogen bonding .
Chemical Reactions Analysis
Cyclohexane-1,3-dione and its derivatives participate in various chemical reactions. For example, the reaction with substituted benzaldehydes can yield a variety of aryl- and diaryl-4-oxo-tetrahydroindazoles . Moreover, the abnormal behavior of dimedone in Michael additions to nitro-olefins leads to the formation of unique butenolide derivatives with a 2-hydroxyimino-substituent .
Physical and Chemical Properties Analysis
The physical and chemical properties of cyclohexane-1,3-dione derivatives can be inferred from the behavior of dimedone. Dimedone is known to form stable enamine derivatives and can be used as a protecting group in peptide synthesis, which can be easily removed with aqueous bromine . The formation of a trimer containing an O-protonated furan ring from the reaction of dimedone with ammonia in ethanol suggests the potential for forming complex structures with interesting properties .
Applications De Recherche Scientifique
Synthesis Applications
5,5-Dimethyl-2-(2-oxo-2-phenylethyl)cyclohexane-1,3-dione (dimedone) has been used in various synthetic applications. It has been utilized in the synthesis of polyhydroquinoline derivatives, offering high yields and confirming the structure of the product through X-ray analysis (Wang, Shi, & Tu, 2002). Additionally, it behaves abnormally in Michael additions to nitro-olefins, leading to the preparation of unique butenolide derivatives with a 2-hydroxyimino-substituent (Ansell, Moore, & Nielsen, 1971).
Chemical Reaction Studies
This compound has been involved in studies exploring its reaction with primary and secondary amines, leading to the formation of various enamine and enaminoderivatives (Khlebnikova, Isakova, & Lakhvich, 2011). It also reacts with Cl2Si(CMe3)2 in the presence of triethylamine to produce bis(1-cyclohexene-3-on-1-oxy)dit butylsilanes (Dietz, Schwerdtfeger, Klingebiel, & Noltemeyer, 2007).
Structural and Molecular Studies
Various structural and molecular studies have been conducted using this chemical. For instance, the compound was used in synthesizing Michael 1:1 adducts during the synthesis of spiro and spiroketal compounds, and its structure was determined through various spectral data (Hossain et al., 2020). Moreover, its derivative has been used for the synthesis of 6,7-dihydro-1H-indazol-4(5H)-ones and their cyclocondensation to form novel thiazolidin-4-ones (Gautam & Chaudhary, 2014).
Pharmaceutical and Biological Research
In pharmaceutical and biological research, the structure of salts of β-Dione dioximes, which includes this compound, was investigated to understand their enamine forms (Iwakura, Uno, & Haga, 1970). Additionally, the compound was used in the synthesis of novel heterocycles containing various moieties, which are significant in pharmaceutical research (Dabholkar & Mishra, 2006).
Safety and Hazards
The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 . For more detailed safety and hazard information, it’s recommended to refer to the compound’s Material Safety Data Sheet (MSDS) .
Propriétés
IUPAC Name |
5,5-dimethyl-2-phenacylcyclohexane-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18O3/c1-16(2)9-14(18)12(15(19)10-16)8-13(17)11-6-4-3-5-7-11/h3-7,12H,8-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOBBEPNMTKNHOM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=O)C(C(=O)C1)CC(=O)C2=CC=CC=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10401807 | |
| Record name | 5,5-dimethyl-2-(2-oxo-2-phenylethyl)cyclohexane-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10401807 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
37456-51-2 | |
| Record name | 5,5-dimethyl-2-(2-oxo-2-phenylethyl)cyclohexane-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10401807 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Phenol, 2-[[[3-chloro-5-(trifluoromethyl)-2-pyridinyl]imino]methyl]-](/img/structure/B3032619.png)
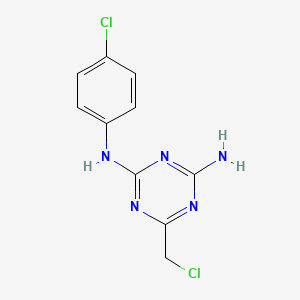
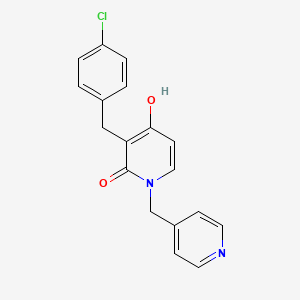
![[[5-Chloro-1-[(3,4-dichlorophenyl)methyl]-2-oxoindol-3-ylidene]amino] 2-chloroacetate](/img/structure/B3032624.png)
![4,5-Dihydrobenzo[b]oxepin-2(3H)-one](/img/structure/B3032625.png)
![Bicyclo[4.1.0]heptane-7-carbohydrazide](/img/structure/B3032626.png)
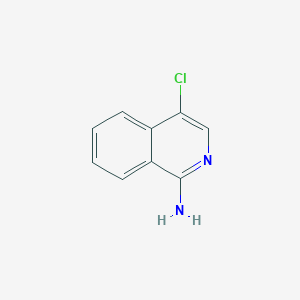


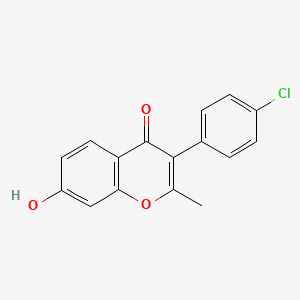


![[[5-Chloro-1-[(3,4-dichlorophenyl)methyl]-2-oxoindol-3-ylidene]amino] 3-chloropropanoate](/img/structure/B3032639.png)
![2-Propenenitrile, 3-ethoxy-2-[(4-methylphenyl)sulfonyl]-](/img/structure/B3032641.png)